D-Tryptophanol

Vue d'ensemble

Description

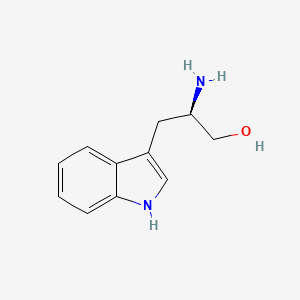

D-Tryptophanol: is an amino alcohol compound with the chemical formula C11H13NO2 . It is a derivative of tryptophan and has a structure similar to tryptophan . This compound is an optical isomer and has a specific stereo configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mécanisme D'action

Target of Action

D-Tryptophanol primarily targets the D-amino-acid oxidase in humans . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological functions .

Mode of Action

The interaction of this compound with its target, D-amino-acid oxidase, regulates the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis . In this way, this compound could act as a detoxifying agent which removes D-amino acids .

Biochemical Pathways

This compound is involved in the metabolism of tryptophan, one of the 20 standard amino acids . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its regulation of neuromodulators and its contribution to dopamine synthesis . These effects can influence various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Enantiomerically Pure Aziridine-2-methanol Method: Enantiomerically pure (l)-tryptophanol can be synthesized from 4®-iodomethyl-2-oxazolidinone and indolylmagnesium bromide in three steps with a 52% overall yield.

Green Preparation Method: A molecularly imprinted self-supported membrane (MISM) can be prepared using natural polymer sodium alginate as the functional polymer, water as the solvent, and CaCl2 as the crosslinking agent.

Industrial Production Methods: Industrial production methods for D-Tryptophanol often involve large-scale synthesis using the above-mentioned synthetic routes. The green preparation method is particularly favored for its environmental benefits and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-Tryptophanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides.

Major Products Formed:

Oxidation: Indole derivatives.

Reduction: Reduced amino alcohols.

Substitution: Substituted indole compounds.

Applications De Recherche Scientifique

Food Preservation

Antimicrobial Properties

D-Tryptophanol has been identified as an effective natural preservative due to its antimicrobial activity against foodborne pathogens. Studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes and Citrobacter rodentium, under different stress conditions. This property makes it a promising alternative to synthetic preservatives in the food industry.

The systematic review conducted by Moghimani et al. (2024) emphasizes that this compound can significantly reduce the need for high-temperature treatments, thus preserving the nutritional quality of food while ensuring safety against pathogens .

Gut Health

Modulation of Gut Microbiota

This compound plays a crucial role in maintaining gut health by modulating the microbiota composition. Research shows that it can suppress pathogenic bacteria while promoting beneficial strains, thereby enhancing intestinal homeostasis.

| Microbial Effect | Outcome | Reference |

|---|---|---|

| Inhibition of pathogenic bacteria | Protection against colitis in animal models | |

| Promotion of regulatory T cells | Amelioration of allergic airway inflammation |

In a study involving mice, this compound was shown to prevent the development of experimental colitis by depleting specific harmful microbes and enhancing the levels of beneficial metabolites like indole acrylic acid . This suggests its potential as a therapeutic agent for gastrointestinal disorders.

Immune Modulation

Impact on Immune Responses

This compound has been linked to immune modulation, particularly in the context of chronic immune diseases such as asthma. Its administration has been associated with an increase in regulatory T cells, which are crucial for maintaining immune balance and preventing excessive inflammatory responses.

| Application | Effect on Immune Function | Reference |

|---|---|---|

| Allergic airway disease | Reduction in TH2 responses; increased Tregs | |

| Chronic inflammation | Modulation of cytokine profiles |

The findings from various studies highlight the potential of this compound as a bioactive compound that could be utilized in developing novel preventative strategies for chronic immune diseases .

Case Study 1: Food Safety Enhancement

A research project investigated the use of this compound in dairy products to enhance safety without compromising quality. The results indicated a significant reduction in microbial load while maintaining sensory attributes.

Case Study 2: Gut Health Improvement

In an experimental model of colitis, mice treated with this compound exhibited reduced inflammation and improved gut microbiome diversity compared to control groups. This suggests its utility in therapeutic settings for gastrointestinal diseases.

Comparaison Avec Des Composés Similaires

- L-Tryptophanol

- D-Tryptophan

- DL-Tryptophan

- L-Tryptophan

Comparison: D-Tryptophanol is unique due to its specific stereo configuration and its applications in enantioselective synthesis. Unlike L-Tryptophanol, which is used in similar applications, this compound offers distinct advantages in terms of enantioselectivity and efficiency in certain synthetic routes .

Activité Biologique

D-Tryptophanol, a derivative of the amino acid tryptophan, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts, supported by data tables and case studies.

Overview of this compound

This compound is known for its role in modulating various physiological processes. As an analog of L-tryptophan, it interacts with biological systems differently, particularly in the context of microbial activity and immune response.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of enteric pathogens such as Citrobacter rodentium, a model for human infections caused by enteropathogenic Escherichia coli. The inhibition is dose-dependent, indicating a potential therapeutic application in gastrointestinal infections .

- Immune Modulation : this compound has been observed to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune response regulation. Activation of AhR has been linked to reduced pathogen burden in infected hosts, suggesting that this compound may enhance host defense mechanisms against infections .

- Influence on Gut Microbiota : The metabolism of D-tryptophan by gut microbiota yields metabolites that influence gut health and immune function. These metabolites can modulate inflammatory responses and contribute to maintaining gut homeostasis .

Table 1: Summary of Key Studies on this compound

Biological Activity and Implications

- Food Preservation : this compound's antimicrobial properties make it a candidate for use as a natural food preservative. Its effectiveness against both Gram-positive and Gram-negative pathogens has been documented, suggesting its potential to enhance food safety without adverse health effects .

- Therapeutic Applications : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases and infections. Further research is needed to explore its efficacy in clinical settings and its mechanisms at the molecular level .

- Dietary Considerations : Given its role in tryptophan metabolism, dietary intake of this compound may influence health outcomes related to inflammation, immune function, and even mental health through serotonin pathways .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370101 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52485-52-6 | |

| Record name | D-Tryptophanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.